Phenopicolinic acid

Description

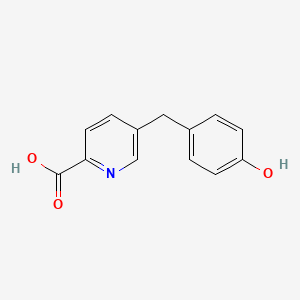

Structure

3D Structure

Properties

CAS No. |

56153-30-1 |

|---|---|

Molecular Formula |

C13H11NO3 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C13H11NO3/c15-11-4-1-9(2-5-11)7-10-3-6-12(13(16)17)14-8-10/h1-6,8,15H,7H2,(H,16,17) |

InChI Key |

SJBFZHNCSGBLEK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC2=CN=C(C=C2)C(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CC2=CN=C(C=C2)C(=O)O)O |

Origin of Product |

United States |

Elucidation of Phenopicolinic Acid Biosynthetic Pathways and Natural Derivatization

Microbial Producers and Discovery Methodologies in Research

The discovery of phenopicolinic acid and its analogues is intrinsically linked to the study of fungal secondary metabolism. Specific research methodologies have been crucial in isolating and identifying these compounds from microbial cultures.

Research has identified specific entomopathogenic fungi as producers of this compound derivatives. A primary producer is Lecanicillium lecanii, a species that was formerly known and is widely cited in earlier literature as Verticillium lecanii. researchgate.netresearchgate.net This fungus has a worldwide distribution and is known for its ability to infect insects. researchgate.net Another fungal genus implicated in the production of related metabolites is Paecilomyces. The production of these compounds is a characteristic of specific strains within these genera.

Table 1: Fungal Producers of this compound Analogues

| Genus | Species | Former Name |

|---|---|---|

| Lecanicillium | Lecanicillium lecanii | Verticillium lecanii |

| Paecilomyces | Paecilomyces variotii | N/A |

The isolation of this compound analogues from fungal cultures in a research setting is commonly achieved through solid-substrate fermentation (SSF). researchgate.netnih.gov This technique involves growing the fungus on a solid support material with a low moisture level, which mimics its natural growth conditions and can enhance the production of secondary metabolites. researchgate.netnih.gov For Lecanicillium lecanii, rice has been successfully used as the solid substrate for fermentation. researchgate.net

Following the fermentation period, a targeted extraction process is employed to isolate the compounds of interest. This typically involves:

Solvent Extraction: The solid culture is extracted with an organic solvent, such as ethyl acetate (B1210297) (EtOAc), to dissolve the secondary metabolites. researchgate.netresearchgate.net

Chromatographic Fractionation: The resulting crude extract is then subjected to chromatographic techniques to separate the complex mixture into its individual components. researchgate.netnih.gov This purification process allows for the isolation of pure this compound analogues for structural analysis. researchgate.net

Investigation of Biosynthetic Routes to this compound

Understanding the biosynthetic pathway of a natural product is fundamental to potentially harnessing and optimizing its production. This involves identifying the basic molecular precursors, the enzymes that catalyze the assembly, and the genes that encode these enzymes. While the producers of this compound are known, detailed elucidation of its complete biosynthetic pathway remains an area for further research.

The investigation of a biosynthetic pathway often begins with precursor incorporation studies. In this experimental approach, isotopically labeled compounds (e.g., using ¹³C or ¹⁴C) suspected to be early building blocks in the pathway are fed to the producing organism. By analyzing the final metabolite, researchers can trace which precursors were incorporated into the structure, thereby mapping the flow of atoms.

Metabolic flux analysis (MFA) is a more advanced technique used to quantify the rates of metabolic reactions within a cell. It provides a detailed view of the carbon flow through various pathways, including those leading to secondary metabolites. While MFA is a powerful tool for understanding and engineering metabolism, specific studies applying these techniques to elucidate the complete pathway of this compound in Lecanicillium lecanii are not extensively detailed in current literature.

The biosynthesis of fungal secondary metabolites is orchestrated by a series of enzymes. In fungi, the genes encoding these enzymes are often physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). Identifying and characterizing this BGC is key to understanding the enzymatic transformations involved.

The process for investigating this typically involves:

Genome Mining: The genome of the producing fungus (Lecanicillium lecanii) would be sequenced and analyzed with bioinformatic tools to predict the locations of BGCs. These clusters often contain a "backbone" enzyme, such as a polyketide synthase (PKS) or a non-ribosomal peptide synthetase (NRPS), which is responsible for creating the core structure of the metabolite.

Gene Knockout and Heterologous Expression: To confirm the function of a predicted BGC, researchers can perform genetic experiments. Deleting a key gene in the cluster should abolish the production of the compound. Conversely, transferring the entire gene cluster into a different, non-producing host organism and observing the production of the compound can confirm the cluster's role.

While these are standard and powerful approaches in natural product research, the specific gene cluster responsible for this compound biogenesis has not yet been fully characterized and reported.

Characterization of Biologically Derived Analogues and Structural Diversity

Fungi often produce not just a single compound, but a family of structurally related analogues. Solid-substrate fermentation of Lecanicillium lecanii has yielded several new this compound derivatives, which have been named vertilecanins. researchgate.netnih.gov These compounds share a common this compound core but differ in their side chains and modifications, contributing to the structural diversity of this metabolite family. researchgate.net The analysis of culture extracts using nuclear magnetic resonance (NMR) and mass spectrometry (MS) has been essential for determining the structures of these novel compounds. researchgate.netnih.gov

In addition to the vertilecanins, other metabolites have been co-isolated from the same L. lecanii cultures. researchgate.netresearchgate.net

**Table 2: this compound Analogues and Co-Metabolites Isolated from *Lecanicillium lecanii***

| Compound Name | Class | Reference |

|---|---|---|

| Vertilecanin A | This compound Analogue | researchgate.netresearchgate.net |

| Vertilecanin A methyl ester | This compound Analogue | researchgate.net |

| Vertilecanin B | This compound Analogue | researchgate.net |

| Vertilecanin B methyl ester | This compound Analogue | researchgate.net |

| Vertilecanin C | This compound Analogue | researchgate.net |

| 2-decenedioic acid | Fatty Acid Derivative | researchgate.netresearchgate.net |

| 10-hydroxy-8-decenoic acid | Fatty Acid Derivative | researchgate.netresearchgate.net |

Advanced Synthetic Methodologies and Chemical Modifications of Phenopicolinic Acid

Strategies for Total Chemical Synthesis of Phenopicolinic Acid Scaffolds

The total chemical synthesis of this compound scaffolds often involves intricate multi-step procedures designed to construct the pyridine (B92270) and phenyl moieties and link them effectively.

A prominent multi-step synthetic route for this compound derivatives commences from nicotinic acid. One such pathway involves the chlorination of nicotinic acid with thionyl chloride (SOCl₂) researchgate.nettubitak.gov.tr. This is followed by a Friedel-Crafts acylation reaction with anisole (B1667542) in the presence of aluminum chloride (AlCl₃) to yield (4-methoxyphenyl)(pyridin-3-yl)methanone researchgate.nettubitak.gov.tr. Subsequently, a Minisci reaction on the ketone provides 5-(4-methoxybenzoyl)picolinamide researchgate.nettubitak.gov.tr. Acidic hydrolysis of this picolinamide, catalyzed by titanium tetrachloride (TiCl₄), furnishes 5-(4-methoxybenzoyl)picolinic acid researchgate.nettubitak.gov.tr. A selective reduction of the keto group with sodium borohydride (B1222165) (NaBH₄) then affords 5-(hydroxy(4-methoxyphenyl)methyl)picolinic acid, a this compound derivative researchgate.nettubitak.gov.trtubitak.gov.tr. A similar sequence can be performed using toluene (B28343) instead of anisole to yield 5-(hydroxy(p-tolyl)methyl)picolinic acid tubitak.gov.tr.

Another approach involves the synthesis of 5-(4-hydroxybenzyl)picolinic acid (this compound itself) from 5-(4-methoxybenzyl)picolinic acid. This transformation is achieved by heating the methoxy (B1213986) derivative under reflux with hydrobromic acid, followed by pH adjustment and crystallization prepchem.com.

Key steps and intermediates in the synthesis of this compound derivatives from nicotinic acid are summarized in the following table:

| Step | Reactants/Reagents | Product (Intermediate) | Reference |

| 1. Chlorination & Acylation | Nicotinic acid, SOCl₂, Anisole, AlCl₃ | (4-methoxyphenyl)(pyridin-3-yl)methanone | researchgate.nettubitak.gov.tr |

| 2. Minisci Reaction | (4-methoxyphenyl)(pyridin-3-yl)methanone, FeSO₄·7H₂O, t-BuOOH, HC(O)NH₂ | 5-(4-methoxybenzoyl)picolinamide | researchgate.nettubitak.gov.trtubitak.gov.tr |

| 3. Acidic Hydrolysis | 5-(4-methoxybenzoyl)picolinamide, TiCl₄ | 5-(4-methoxybenzoyl)picolinic acid | researchgate.nettubitak.gov.trtubitak.gov.tr |

| 4. Selective Reduction | 5-(4-methoxybenzoyl)picolinic acid, NaBH₄ | 5-(hydroxy(4-methoxyphenyl)methyl)picolinic acid | researchgate.nettubitak.gov.trtubitak.gov.tr |

| 5. Demethylation (for this compound) | 5-(4-methoxybenzyl)picolinic acid, HBr | 5-(4-hydroxybenzyl)picolinic acid (this compound) | prepchem.com |

While the provided search results detail multi-step syntheses, explicit information on highly regioselective or stereoselective synthesis approaches specifically for this compound frameworks is not extensively detailed. However, the selective reduction step with NaBH₄ in the synthesis of 5-(hydroxy(4-methoxyphenyl)methyl)picolinic acid implies a degree of chemoselectivity, targeting the ketone over other reducible functionalities researchgate.nettubitak.gov.trtubitak.gov.tr. The synthesis of (+/-)-vertilecanin A, a this compound derivative, suggests that the initial syntheses may yield racemic mixtures, indicating that stereoselective control might be a subsequent area of focus for advanced methodologies researchgate.net. Further research in this area would likely explore chiral catalysts or auxiliary-mediated approaches to achieve desired stereoisomers.

Development of this compound Derivatives and Analogues via Directed Chemical Modification

The creation of this compound derivatives and analogues through directed chemical modification is crucial for understanding structure-activity relationships and developing compounds with tailored properties.

Structural modifications of this compound can occur at both the pyridine and phenyl moieties. For instance, the synthesis of Vertilecanin A type this compound derivatives from nicotinic acid involves the introduction of a substituted phenyl group at the 5-position of the pyridine ring researchgate.nettubitak.gov.tr. Examples include derivatives with 4-methoxyphenyl (B3050149) and p-tolyl groups tubitak.gov.tr. Further modifications can involve the reduction of a carbonyl to a hydroxyl group on the benzylic carbon, as seen in the conversion of 5-(4-methoxybenzoyl)picolinic acid to 5-(hydroxy(4-methoxyphenyl)methyl)picolinic acid researchgate.nettubitak.gov.trtubitak.gov.tr.

Other studies on 5-substituted picolinic acid compounds, which include this compound, demonstrate a variety of modifications. These can involve altering the carboxylic acid group (e.g., to esters, amides, or nitriles) or modifying substituents on the 5-position of the pyridine ring google.com. For example, methyl 5-(1,2-dihydroxypropyl)-2-pyridinecarboxylate can undergo acylation to yield derivatives like methyl 5-(1,2-diacetoxypropyl)-2-pyridinecarboxylate or methyl 5-(1,2-di-p-bromobenzoyloxypropyl)-2-pyridinecarboxylate google.com. The carboxylic acid itself can be converted to an amide (e.g., 5-(1,2-dihydroxypropyl)-2-pyridinecarboxamide) or a nitrile (e.g., 5-(1,2-dihydroxypropyl)-2-pyridinecarbonitrile) google.com. These modifications highlight the versatility of the picolinic acid scaffold for derivatization.

The impact of chemical modifications on molecular interactions is a fundamental aspect of drug discovery and chemical biology. While direct detailed research findings on this compound's molecular interactions are not extensively provided in the search results, general principles from studies on other phenolic acid derivatives can be extrapolated.

For example, studies on phenolic acid derivatives have shown that structural changes, such as the number and position of hydroxyl groups on the phenolic ring and the length of ester moieties, significantly influence their cytotoxic properties and interaction with biological targets uc.ptmdpi.com. The lipophilicity of derivatives can also exert a substantial impact on their binding to proteins, often involving hydrophobic forces between apolar substructures and amino acid side chains natureblink.comnih.gov. Furthermore, the presence of conjugated π-electron systems can lead to increased hydrophobic interactions with proteins d-nb.info. These insights suggest that modifications to the phenyl and pyridine rings of this compound, as well as the carboxylic acid group, would likely alter its lipophilicity, hydrogen bonding capabilities, and π-stacking potential, thereby influencing its molecular interactions with enzymes, receptors, or other biomolecules. For instance, the difference in inhibitory activity against dopamine (B1211576) β-hydroxylase between picolinic acid and fusaric acid (5-butylpicolinic acid) suggests that the side chain at the C5 position of the pyridine ring can significantly influence molecular interactions and biological potency nih.gov.

Molecular Mechanisms of Action and Biological Functionality of Phenopicolinic Acid

Enzyme Inhibition Studies: Dopamine (B1211576) Beta-Hydroxylase (DBH) and Related Biocatalytic Systems

Phenopicolinic acid is recognized as an inhibitor of dopamine beta-hydroxylase (DBH) nucleos.comwikipedia.orgwikiwand.com. Dopamine beta-hydroxylase (EC 1.14.17.1), also known as dopamine beta-monooxygenase, is a copper-containing oxygenase that plays a crucial role in the biosynthesis of catecholamines by catalyzing the conversion of dopamine to norepinephrine (B1679862) wikipedia.orghandwiki.org. This enzymatic reaction requires ascorbate (B8700270) (vitamin C) and oxygen as cofactors, producing norepinephrine, dehydroascorbate, and water handwiki.org.

This compound was first identified as a microbial product capable of inhibiting dopamine beta-hydroxylase nucleos.comnih.gov. Research indicates that this compound exhibits potent inhibitory activity against DBH. Comparative studies have shown that this compound possesses approximately twice the inhibitory activity of fusaric acid google.com. Fusaric acid itself is a potent DBH inhibitor, demonstrating uncompetitive and completely reversible inhibition, suggesting it interacts with the enzyme-substrate complex nih.gov. For context, fusaric acid at concentrations of 0.005, 0.05, 0.5, and 1 µM resulted in 20%, 58%, 89%, and 92% inhibition of DBH, respectively nih.gov. Picolinic acid, another related compound, inhibited DBH by 55% and 83% at 0.5 and 5 µM, respectively nih.gov. The enhanced activity of fusaric acid compared to picolinic acid is attributed to its butyl side chain at C5, which increases its DBH inhibitory effects nih.gov. Given that this compound is reported to be twice as active as fusaric acid, its inhibitory potency is notably high.

While detailed kinetic parameters (e.g., specific K_i values) and spectroscopic investigation details for this compound's direct interaction with DBH were not extensively detailed in the available literature, its established role as a potent inhibitor highlights its significant impact on this biocatalytic system.

Specific molecular docking and computational simulation studies detailing the precise interactions of this compound with the active site of dopamine beta-hydroxylase were not found in the provided research findings. Such studies would typically provide insights into the binding affinity, conformational changes, and key residues involved in the inhibition mechanism.

Interactions with Cellular Pathways and Biomolecules

This compound, as a fungal secondary metabolite, can influence various cellular pathways and biomolecules, particularly within microbial systems and in the context of host-microbe interactions.

This compound is a metabolite isolated from the entomopathogenic fungus Verticillium lecanii, now classified as Lecanicillium lecanii researchgate.netresearchgate.netdntb.gov.ua. While the direct, specific perturbations of microbial metabolic pathways induced by this compound itself are not explicitly detailed beyond its role as a DBH inhibitor, its origin as a secondary metabolite from a fungus suggests its involvement in the producing organism's metabolic processes and potentially its interactions with other microbes. Microbial metabolic pathways are complex networks, and compounds like this compound can potentially interfere with various enzymatic steps, nutrient assimilation, or stress responses. For instance, other microbial metabolites, such as phenylacetic acid, are known to regulate antibiotic and oxidative stress responses in bacteria like Acinetobacter baumannii by affecting catabolic pathways nih.gov.

As a metabolite of Lecanicillium lecanii, this compound and its analogues are inherently involved in the interplay between the fungus and its insect hosts researchgate.netresearchgate.netmdpi.com. Entomopathogenic fungi employ a range of secondary metabolites to undermine the defense mechanisms of insect hosts and facilitate infection researchgate.net. While the precise signaling cascades modulated directly by this compound in host-microbe interplay are not fully elucidated in the provided information, other fungal metabolites, such as dipicolinic acid (also produced by some entomopathogenic species), are known to act as prophenoloxidase inhibitors and immunosuppressive agents in insects mdpi.com. This suggests a broader strategy by which fungal metabolites, including this compound, may interfere with insect immune responses and physiological signaling pathways to promote fungal pathogenesis.

Anti-Insectan Activity Mechanisms of this compound and Analogues

This compound and its structural analogues, such as vertilecanins, exhibit notable anti-insectan activity. These compounds are isolated from entomopathogenic fungi like Verticillium lecanii (now Lecanicillium lecanii) researchgate.netresearchgate.net. Vertilecanin A, a prominent this compound analogue, has demonstrated anti-insectan effects against the corn earworm, Helicoverpa zea researchgate.netresearchgate.netmdpi.com.

The mechanisms underlying their anti-insectan activity are likely multifaceted, but a key aspect is the inhibition of dopamine beta-hydroxylase. By inhibiting DBH, this compound disrupts the conversion of dopamine to norepinephrine wikipedia.orghandwiki.org. Dopamine and norepinephrine are crucial neurotransmitters in insects, and their imbalance can lead to severe neurological dysfunction, paralysis, and ultimately death agroorbit.com. This interference with the insect nervous system represents a significant mode of action.

Beyond direct neurochemical disruption, the anti-insectan effects observed include growth and development inhibitory activity in the insect life cycle, even at lower concentrations researchgate.net. Entomopathogenic fungi, including Lecanicillium spp., are known to produce a variety of toxic secondary metabolites and hydrolytic enzymes (like proteases, chitinases, and lipases) that collectively contribute to their insecticidal properties researchgate.net. While this compound is identified as a specific toxic compound, its activity may complement other fungal metabolites in impairing insect physiology and development researchgate.netumy.ac.id.

The broad host range of Lecanicillium lecanii, which infects various insect orders including Orthoptera, Hemiptera, Lepidoptera, Thysanoptera, and Coleoptera, suggests that its active metabolites, including this compound, may exert their effects through fundamental physiological targets common across these diverse insect groups researchgate.netumy.ac.id.

Compound Names and PubChem CIDs

Interference with Insect Physiological and Developmental Processes

This compound analogues, such as vertilecanin A, have demonstrated anti-insectan activity. Specifically, vertilecanin A has been shown to exhibit activity against Helicoverpa zea, commonly known as the corn earworm. researchgate.netresearchgate.net The production of such secondary metabolites by Lecanicillium lecanii is suspected to be a contributing factor to insect mortality. researchgate.net

Lecanicillium spp. are utilized as microbial biocontrol agents against a range of sucking insect pests, including aphids, whiteflies, scales, and mealybugs. researchgate.netresearchgate.net While the precise physiological and developmental interferences directly attributable to this compound are still being elucidated, its classification as an anti-insectan compound produced by an entomopathogenic fungus strongly suggests its involvement in disrupting normal insect life cycles and viability. researchgate.netresearchgate.net

Identification and Characterization of Specific Insect Biomolecular Targets

Research into the specific biomolecular targets of this compound in insects is ongoing. While entomopathogenic fungi, including those that produce this compound, are known to have various modes of action against target pests, and the concept of unique molecular targets in biological control is recognized, direct and detailed characterization of specific insect biomolecular targets for this compound itself is not extensively documented in the available literature. researchgate.netresearchgate.netnimss.org

The broader context of mycotoxins produced by entomopathogenic fungi suggests that their effects could involve interactions with vital physiological processes, potentially impacting enzymes, receptors, or structural components essential for insect survival and development. However, for this compound specifically, the exact molecular targets responsible for its anti-insectan activity against Helicoverpa zea and other insects remain areas for further detailed investigation.

Research Findings Overview

The primary research finding directly linking this compound analogues to insect activity is the anti-insectan effect of vertilecanin A on Helicoverpa zea. researchgate.netresearchgate.net This highlights the potential of this compound and its derivatives as bioactive compounds in pest management strategies.

Table 1: Anti-Insectan Activity of Vertilecanin A (a this compound Analogue)

| Compound Name | Source Organism | Target Insect | Observed Activity | Reference |

| Vertilecanin A | Verticillium lecanii | Helicoverpa zea | Anti-insectan activity | researchgate.netresearchgate.net |

Further detailed research is required to provide quantitative data on dose-response relationships, specific physiological disruptions (e.g., growth inhibition rates, developmental stage mortality), and the identification of precise biomolecular targets within the affected insects.

Compound Information

All compound names mentioned in this article and their corresponding PubChem CIDs are listed in the table below.

Ecological and Inter Species Roles of Phenopicolinic Acid

Phenopicolinic Acid in Microbial Ecology and Complex Biological Interactions

Microorganisms engage in highly complex interactions within their communities and with higher organisms, forming intertwined networks crucial for ecosystem functions nih.govnih.govnih.gov. These interactions are often mediated by the exchange or conversion of molecules, including primary and secondary metabolites, toxins, and signaling compounds nih.govwur.nl. The presence of this compound within these microbial ecosystems highlights its potential as a key mediator in such complex biological dynamics.

Role in Fungal-Insect Interactions and Entomopathogenicity

This compound analogues have been identified as secondary metabolites produced by entomopathogenic fungi (EPF), which are crucial biological control agents against insect pests researchgate.netresearchgate.netinnovareacademics.ininnovareacademics.in. Over 750 species of EPF are known to infect more than 1000 insect pest species, employing a biochemical arsenal (B13267) of enzymes, toxins, and other metabolites to facilitate host invasion and infection researchgate.netresearchgate.net.

One notable example is the entomopathogenic fungus Verticillium lecanii (also known as Lecanicillium lecanii), which produces several this compound analogues, including vertilecanin A researchgate.netresearchgate.netmdpi.com. Vertilecanin A has demonstrated anti-insectan activity against the corn earworm, Helicoverpa zea researchgate.netresearchgate.netresearchgate.net. This activity underscores the compound's role in the pathogenicity of these fungi against insect hosts. The production of such metabolites is a critical component of the fungal infection process, contributing to the degradation of the insect cuticle and subsequent establishment within the host hemocoel researchgate.netresearchgate.netfrontiersin.org.

Table 1: Anti-insectan Activity of Vertilecanin A from Verticillium lecanii

| Compound Name | Source Organism | Target Insect | Observed Activity | Reference |

| Vertilecanin A | Verticillium lecanii | Helicoverpa zea | Anti-insectan activity | researchgate.netresearchgate.netresearchgate.net |

| This compound analogues | Verticillium lecanii | Helicoverpa zea | Insecticidal activity | researchgate.netmdpi.com |

Contribution to Microbial Competition and Defense Mechanisms

Microbial communities are characterized by a multitude of interspecies interactions, ranging from mutualism to competition nih.gov. The production of secondary metabolites by microorganisms often plays a significant role in these competitive dynamics, acting as defense mechanisms or signaling molecules nih.govwur.nlnih.govscielo.br. While specific detailed research on this compound's direct role in microbial competition is less extensively documented, its classification as a phenolic acid analogue and its fungal origin suggest its involvement in broader microbial defense strategies.

Phenolic acids, in general, are central to plant defense mechanisms, acting against soil-borne pathogens and root-feeding insects nih.govresearchgate.net. Some phenolic acids are also of microbial origin nih.gov. The excretion of antimicrobial compounds is a known mechanism of interference competition among microorganisms, where negative interactions occur directly via antagonistic traits frontiersin.org. The ability of this compound to act as a bioactive compound, as seen in its anti-insectan activity, implies its potential to mediate competitive interactions within microbial communities by inhibiting the growth or activity of competing organisms. This contributes to the establishment and maintenance of microbial populations in diverse environments scielo.br.

This compound in Plant-Microbe Symbioses and Plant Defense Systems

Phenolic compounds, including phenolic acids, are immensely important in plant-microbe interactions and symbioses, acting as signaling molecules and defense compounds nih.govresearchgate.netnih.gov. Plants produce secondary metabolites as primary defense mechanisms against biotic and abiotic stresses, and these compounds are crucial in regulating plant growth and productivity mdpi.comnih.govmdpi.com.

Endophytic Relationships of this compound-Producing Microorganisms with Host Plants

Endophytic microorganisms reside within plant tissues without causing apparent disease, often forming mutualistic relationships that benefit the host plant frontiersin.orgcreamjournal.orgmdpi.com. These endophytes can influence various vital activities of the host plant, including promoting growth, eliciting defense responses against pathogens, and enhancing stress tolerance frontiersin.orgcreamjournal.orgmdpi.comnih.gov.

Modulation of Plant Defense Responses and Secondary Metabolite Accumulation

Plants activate defense responses in response to microbial attack, leading to the induction of a broad spectrum of antimicrobial compounds nih.govresearchgate.net. Phenolic compounds play a major role in inducing resistance in plants, and their accumulation is influenced by both biotic and abiotic stress conditions nih.govresearchgate.netnih.govmdpi.comresearchgate.netfrontiersin.org.

While direct studies on this compound's specific role in modulating plant defense responses are limited in the provided context, the broader category of phenolic acids is well-established as key signaling molecules in induced resistance pathways nih.govresearchgate.net. Microbial activity can enhance the production of plant secondary metabolites, thereby bolstering plant defense mechanisms mdpi.comresearchgate.net. For instance, microbial elicitors, such as beneficial bacteria, can trigger stress responses in plants, leading to the biosynthesis of various secondary metabolites that improve plant resilience mdpi.com. Given that this compound is a phenolic acid analogue, it is plausible that its presence, either from microbial production or as a plant-derived compound, could contribute to or be involved in the complex network of plant defense signaling and the accumulation of protective secondary metabolites.

Advanced Analytical and Spectroscopic Characterization of Phenopicolinic Acid

Chromatographic Separations and Purification Methodologies for Research Samples

Chromatographic techniques are indispensable for isolating phenopicolinic acid from complex matrices and ensuring its purity for research applications.

High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the separation and quantification of phenolic compounds, including those structurally related to this compound. nih.gov HPLC offers high resolution and recovery, making it suitable for purifying compounds from natural sources or synthetic mixtures. nih.gov The technique typically involves a gradient mobile phase, often consisting of a polar organic solvent (e.g., methanol (B129727) or acetonitrile) and a weak acid (e.g., phosphoric or acetic acid), used with a reversed-phase column (e.g., C18). nih.govnih.govrenyi.hu Analytes are identified and quantified by comparing their retention times and peak areas against standard solutions. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity, due to its use of smaller particle sizes (less than 2 µm) and higher pump pressures (up to 100 MPa). eag.comlcms.czsigmaaldrich.com This enhanced efficiency allows for rapid separation and sensitive quantification of target compounds, even in complex biological samples. eag.comlcms.cznih.gov For phenolic acids, UHPLC-QqQ (triple quadrupole) methods have been developed to simultaneously detect and quantify multiple compounds with high accuracy, precision, and selectivity. nih.gov

Table 1: General Chromatographic Parameters for Phenolic Acid Analysis

| Parameter | HPLC | UHPLC |

| Column Type | Reversed-phase (e.g., C18) nih.govrenyi.hu | Reversed-phase (e.g., C18) sigmaaldrich.comnih.gov |

| Particle Size | Typically 5 µm nih.goveag.com | Typically < 2 µm eag.com |

| Mobile Phase | Organic solvent + weak acid nih.govnih.govrenyi.hu | Organic solvent + weak acid nih.gov |

| Pressure | Up to 40 MPa eag.com | Up to 100 MPa eag.com |

| Resolution | High nih.gov | Higher eag.com |

| Analysis Speed | Moderate nih.gov | Faster eag.comlcms.cz |

| Detection | UV-Vis DAD nih.gov | UV-Vis, Fluorescence, QqQ-MS eag.comlcms.cznih.gov |

| Application | Purification, Quantification nih.govnih.gov | Rapid Separation, Quantification eag.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and accurate method widely employed in metabolite profiling, particularly for identifying and quantifying small molecular metabolites (typically <650 daltons), including organic acids and other cyclic compounds. mdpi.comnih.gov While this compound itself is an organic acid, its volatility for GC-MS analysis may require derivatization, a common practice for non-volatile or polar metabolites to convert them into volatile forms. nih.govchemrxiv.org

GC-MS-based metabolite profiling workflows involve steps such as solvent extraction, concentration to dryness, and subsequent derivatization procedures. mdpi.com The technique is highly effective for analyzing complex mixtures of organic compounds, leveraging a combination of MS database searches and retention index (RI) values for identification. mdpi.com GC-MS systems, including quadrupole (GC-QMS) and time-of-flight (GC-TOF-MS) instruments, provide fast scanning, high sensitivity, and mass accuracy, making them standard platforms in many metabolomics laboratories. mdpi.comnih.gov

Spectroscopic Elucidation of this compound Structure

Spectroscopic methods are fundamental for confirming the chemical structure of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for the structural assignment of organic compounds, including this compound. It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. researchgate.netnih.gov

¹H NMR Spectroscopy : Proton NMR is used to identify different types of protons and their chemical environments. Chemical shifts (δ) provide insights into the electronic shielding of protons, while coupling patterns and constants (J-coupling) reveal the number of neighboring protons. For this compound, characteristic signals would be expected for the aromatic protons of both the phenyl and pyridine (B92270) rings, the methylene (B1212753) bridge protons (-CH₂-), and the carboxylic acid proton (-COOH) and hydroxyl proton (-OH). nih.govru.nl

¹³C NMR Spectroscopy : Carbon-13 NMR provides information about the carbon skeleton of the molecule. Chemical shifts in ¹³C NMR are highly sensitive to the bonding environment, allowing for the differentiation of various carbon types (e.g., aromatic carbons, carbonyl carbons, methylene carbons). researchgate.net

2D-NMR Techniques : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for unambiguous structural assignment. researchgate.netnih.gov

COSY and TOCSY help establish proton-proton correlations, revealing spin systems within the molecule. ru.nl

HSQC correlates protons directly bonded to carbons, aiding in assigning ¹H and ¹³C signals simultaneously. researchgate.net

NOESY reveals spatial proximities between protons, which can be used to determine the three-dimensional structure. nih.govru.nl

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its molecular structure through fragmentation patterns. tutorchase.comslideshare.net The molecular ion peak (M⁺) in the mass spectrum corresponds to the intact molecule, providing its precise molecular mass. tutorchase.comuni.lu For this compound (C₁₃H₁₁NO₃), the molecular weight is 229.23 g/mol , and its monoisotopic mass is 229.07389321 Da. mycocentral.euuni.lu

Tandem Mass Spectrometry (MS/MS) involves further fragmentation of selected ions (parent ions) to produce daughter ions. tutorchase.com The fragmentation pattern, which is characteristic for each compound, provides valuable structural information by indicating the loss of specific functional groups or molecular fragments. tutorchase.comlibretexts.org For carboxylic acids, common fragmentation pathways include the loss of -OH (mass loss of 17 Da) and -COOH (mass loss of 45 Da) due to cleavage of bonds adjacent to the carbonyl group. libretexts.org Analyzing these fragmentation patterns helps in confirming the presence of specific moieties within the this compound structure. tutorchase.com

Table 2: Predicted Adducts and Mass-to-Charge Ratios for this compound

| Adduct | m/z |

| [M+H]⁺ | 230.08118 |

| [M+Na]⁺ | 252.06312 |

| [M+NH₄]⁺ | 247.10772 |

| [M+K]⁺ | 268.03706 |

| [M-H]⁻ | 228.06662 |

| [M+Na-2H]⁻ | 250.04857 |

| [M]⁺ | 229.07335 |

| [M]⁻ | 229.07445 |

| Note: Data derived from predicted collision cross section values. uni.lu |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are valuable techniques for the qualitative analysis of this compound, providing insights into its functional groups and electronic structure.

Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavelengths, which corresponds to molecular vibrations (stretching, bending). libretexts.orgagr.hr Each functional group absorbs at a characteristic frequency, acting as a "fingerprint" for the compound. libretexts.orgagr.hr For a carboxylic acid like this compound, a very strong and broad band between 2800 and 3500 cm⁻¹ would be expected for the O-H stretch, along with a prominent band around 1710 cm⁻¹ for the C=O stretch. utdallas.edu The presence of aromatic C-H and C=C stretches would also be observed. sci-hub.se IR spectroscopy is highly sensitive and can be used for both qualitative and quantitative analysis of various organic compounds. libretexts.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by molecules, providing information about their electronic transitions and the presence of chromophores. ijprajournal.comtechnologynetworks.com This technique is particularly useful for compounds with conjugated systems, such as the aromatic rings in this compound, which absorb light in the UV region. ijprajournal.comtechnologynetworks.com The absorption spectrum, characterized by maximum absorbance wavelengths (λmax), can be used for qualitative identification and purity assessment. ijprajournal.comtechnologynetworks.comdigimat.in UV-Vis spectrophotometers are widely used due to their ease of use, reliability, and ability to perform both qualitative and quantitative analyses. digimat.inrichmondscientific.comresearchgate.net

Table 3: Common Spectroscopic Techniques and Their Applications

| Technique | Primary Information Gained | Application in this compound Analysis |

| NMR | Atomic connectivity, spatial arrangement, chemical environment (¹H, ¹³C, 2D-NMR) researchgate.netnih.gov | Definitive structural assignment researchgate.net |

| MS/MS | Molecular weight, fragmentation patterns tutorchase.comslideshare.net | Confirmation of molecular formula, structural fragments tutorchase.com |

| IR | Functional groups, molecular vibrations libretexts.orgagr.hr | Identification of -COOH, -OH, aromatic rings utdallas.edu |

| UV-Vis | Electronic transitions, chromophores, absorbance spectrum ijprajournal.comtechnologynetworks.com | Qualitative identification, purity assessment ijprajournal.comdigimat.in |

Crystallographic and Advanced Structural Biology Approaches

Crystallographic methods, primarily X-ray diffraction, are fundamental tools for determining the precise three-dimensional atomic and molecular structure of crystalline substances. These techniques provide detailed information about unit cell dimensions, bond lengths, bond angles, and molecular packing, which are essential for understanding the intrinsic properties and behavior of a compound in the solid state. fzu.czuhu-ciqso.es

X-ray Diffraction Analysis of this compound and its Co-crystals/Complexes

X-ray diffraction (XRD) is a non-destructive technique that relies on the diffraction of X-rays by the electron density within a crystal. fzu.czyoutube.com By analyzing the angles and intensities of the diffracted X-rays, crystallographers can construct a three-dimensional map of electron density, thereby locating the positions of atoms and determining the molecular structure. fzu.cz Both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are employed for structural characterization. SCXRD provides atomic-level details, while PXRD is useful for identifying crystalline phases and assessing bulk material properties. fzu.czmdpi.com

For organic compounds like this compound, SCXRD can reveal the exact conformation of the molecule, the presence of hydrogen bonding networks, and other non-covalent interactions that dictate crystal packing. mdpi.commdpi.com The formation of co-crystals or complexes with other molecules can significantly alter the physicochemical properties of a compound, such as solubility and stability. mdpi.commdpi.com X-ray diffraction is the "gold standard" for confirming the formation and structural details of co-crystals and complexes, elucidating the supramolecular synthons and crystal packing arrangements. worktribe.com

Computational Crystallography and Solid-State NMR in Structural Investigations

Computational Crystallography: Computational crystallography involves the use of computational methods to predict, analyze, and refine crystal structures. rsc.orgmdpi.com These methods can complement experimental X-ray diffraction by providing insights into crystallization mechanisms, predicting stable polymorphs, and understanding intermolecular interactions. rsc.org Density Functional Theory (DFT) calculations, for instance, can be used to understand the formation mechanisms and properties of co-crystals, including the quantitative contribution of various intermolecular forces like hydrogen bonding and π-π stacking. rsc.org While computational approaches are increasingly important in crystal engineering and drug formulation, specific computational crystallography studies focused on this compound were not found in the available literature.

Although NMR and mass spectrometry (MS) have been used to identify this compound analogues, researchgate.netscispace.com detailed solid-state NMR spectra or specific structural investigations of this compound using this technique were not identified in the current search results. The application of SSNMR would be valuable for understanding the solid-state forms of this compound, especially if it exhibits polymorphism or forms amorphous phases, which are critical considerations in pharmaceutical development and material science.

Theoretical and Computational Chemistry Studies of Phenopicolinic Acid

Quantum Chemical Calculations and Molecular Dynamics Simulations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to solve the electronic structure of a molecule, providing fundamental information about its stability and reactivity. Molecular dynamics (MD) simulations, on the other hand, model the physical movements of atoms and molecules over time, revealing conformational flexibility and interaction dynamics.

Investigation of Electronic Structure, Charge Distribution, and Reactivity

Quantum chemical calculations would be employed to understand the electronic landscape of the phenopicolinic acid molecule. This involves calculating the distribution of electrons to identify electron-rich and electron-deficient regions, which is crucial for predicting how the molecule will interact with other substances. Key parameters derived from these calculations include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP): An ESP map would visualize the charge distribution on the molecule's surface, highlighting areas prone to electrostatic interactions, such as hydrogen bonding.

Atomic Charges: Calculating the partial charge on each atom helps in understanding intramolecular charge transfer and identifying sites susceptible to nucleophilic or electrophilic attack.

Without specific studies on this compound, no precise data for these parameters can be provided.

Conformational Analysis and Molecular Recognition Dynamics

This compound, like most organic molecules, is not static and can adopt various three-dimensional shapes or conformations.

Conformational Analysis: Computational methods are used to identify the most stable conformations (those with the lowest energy) and the energy barriers between them. This is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a biological target like an enzyme's active site.

Molecular Dynamics Simulations: MD simulations would model the dynamic behavior of this compound in a solvent (typically water) to understand its flexibility and how it interacts with surrounding molecules. This can reveal preferred conformations in a physiological environment and provide insights into the initial steps of molecular recognition by a biological partner.

Computational Modeling of Biochemical Interactions

A primary goal of computational chemistry in drug discovery and chemical biology is to predict how a molecule might interact with biological targets, such as proteins.

Enzyme-Substrate/Inhibitor Binding Predictions and Energetics

If this compound were being investigated as a potential enzyme inhibitor, molecular docking and binding free energy calculations would be essential.

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor (an enzyme) to form a stable complex. The output, often a "docking score," provides an estimate of the binding affinity.

Binding Free Energy Calculations: More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are often applied to the results of MD simulations of the enzyme-ligand complex. These calculations provide a more accurate estimate of the binding affinity by considering factors like electrostatic interactions, van der Waals forces, and the energy cost of desolvation.

A hypothetical data table for such a study would typically include binding energies and identify key interacting amino acid residues, but no such data is available for this compound.

Prediction of Bioactivity and Establishment of Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. Computationally, this involves analyzing a series of related compounds. By calculating various molecular descriptors (e.g., size, shape, lipophilicity, electronic properties) for this compound and its hypothetical derivatives and correlating these with predicted bioactivity, a quantitative structure-activity relationship (QSAR) model could be developed. Such a model would be invaluable for guiding the design of new analogues with potentially enhanced activity. This process, however, relies on having a set of compounds with known or predicted activities, which is currently unavailable for this compound.

Emerging Research Frontiers and Non Clinical Applications of Phenopicolinic Acid

Advancements in Agricultural Biocontrol Strategies Utilizing Phenopicolinic Acid and its Producers

This compound is recognized as a microbial control agent, with its production by certain fungal species highlighting its potential in sustainable agriculture. One notable producer is Paecilomyces variotii, a fungus that synthesizes this compound, among other compounds, to exert biocontrol effects against various plant diseases uni.lu. Studies have demonstrated that P. variotii can significantly reduce the incidence and severity of diseases caused by both fungal and bacterial phytopathogens in different crops uni.lu.

Specific pathogens targeted by P. variotii include Alternaria alternata, Fusarium spp., Fusarium oxysporum, Macrophomina phaseolina, Pseudomonas syringae, Rhizoctonia solani, Pythium aphanidermatum, Xanthomonas campestris, and Podosphaera xanthii uni.lu. The application of P. variotii has led to substantial improvements in plant health, including enhanced germination rates, increased length and weight of roots and aerial plant parts, and higher yields uni.lu. For instance, it has been observed to reduce disease severity against stem gummosis caused by M. melonis by 78%, and against B. cinerea, S. sclerotiorum, and R. solani by 44%, 38.88%, and 37.20% respectively uni.lu. Foliar application of P. variotii also considerably suppressed powdery mildew caused by P. xanthii, reducing the proportion of leaf area with symptoms by 75.80% uni.lu.

Another significant producer of this compound analogues is Verticillium lecanii, now reclassified as Lecanicillium lecanii, an entomopathogenic fungus known for its role as a biocontrol agent against insect pests vrachi.namewikipedia.org. The metabolites produced by L. lecanii, including this compound derivatives, contribute to its efficacy in managing agricultural pests vrachi.namewikipedia.org. The use of such fungal metabolites as biopesticides represents an emerging trend in sustainable agricultural practices, offering environmentally friendly alternatives to chemical pesticides vrachi.namewikipedia.org.

| Producer Organism | Target Pathogens/Pests | Observed Biocontrol Effect |

|---|---|---|

| Paecilomyces variotii | Alternaria alternata, Fusarium spp., F. oxysporum, M. phaseolina, P. syringae, Rhizoctonia solani, P. aphanidermatum, X. campestris, P. xanthii | Reduced disease severity (e.g., 78% reduction against M. melonis, 75.80% against P. xanthii), improved germination, increased plant growth (root/aerial part length/weight), higher yields. uni.lu |

| Lecanicillium lecanii (formerly Verticillium lecanii) | Insect pests (e.g., Helicoverpa zea) | Anti-insectan activity, reduction in larval weight gain. vrachi.namewikipedia.orguni.lu |

Exploration in Chemical Ecology and Inter-Organismal Chemical Communication

The production of secondary metabolites like this compound by microorganisms is intrinsically linked to chemical ecology, the study of the chemical interactions between living organisms and their environment nih.govreadthedocs.io. These metabolites often play crucial roles in inter-organismal communication, influencing ecological adaptation and the distribution of their hosts nih.gov. While direct detailed studies specifically on this compound's role in inter-organismal chemical communication are still emerging, its function as a biocontrol agent inherently involves complex chemical interactions within ecological systems.

Microbial symbionts, including fungi that produce compounds like this compound, are increasingly recognized for their pivotal role in driving the evolution of chemical communication in their hosts vrachi.name. Volatile compounds of microbial origin can underpin chemical communication and the transfer of social information vrachi.name. In the context of plant-microbe interactions, phytohormones produced by both plants and microbes form intricate inter-organismal networks, influencing plant growth, development, and immunity mycocentral.eu. As a fungal metabolite with biocontrol properties, this compound's activity likely involves modulating or interfering with chemical signals exchanged between plants and pathogens, or between the biocontrol fungus and the target pest. This suggests that this compound contributes to the chemical dialogue that dictates the outcome of these ecological interactions, positioning it as a subject of interest in the broader field of chemical ecology.

Novel Research Avenues for Analogues with Modified Bioactivities in Fundamental Biological Studies

The discovery and characterization of this compound analogues represent a significant area of research for developing compounds with modified bioactivities. Five new this compound analogues, collectively known as vertilecanins (vertilecanins A-C and others), have been isolated from solid-substrate fermentation cultures of Verticillium lecanii (now Lecanicillium lecanii) vrachi.namewikipedia.orguni.lu. These compounds were identified through detailed analysis of their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data vrachi.namewikipedia.org.

Among these analogues, vertilecanin A has demonstrated notable anti-insectan activity against Helicoverpa zea, commonly known as the corn earworm, by reducing the weight gain of larvae wikipedia.orguni.lu. This specific bioactivity highlights the potential for structural modifications to this compound that could lead to compounds with targeted effects on biological systems. The isolation of these analogues, along with other known fungal metabolites like 2-decenedioic acid and 10-hydroxy-8-decenoic acid from the same cultures, suggests a rich biosynthetic pathway that can be explored for novel compounds vrachi.namewikipedia.org. Future research can focus on structure-activity relationship studies to elucidate how specific chemical modifications to the this compound scaffold influence its biological properties, potentially leading to the development of new biological tools or agents for various applications in fundamental biological studies.

| Compound Name | Producer Organism | Reported Bioactivity |

|---|---|---|

| This compound | Paecilomyces variotii | Microbial control agent against various fungal and bacterial plant diseases. uni.lu |

| Vertilecanin A | Lecanicillium lecanii (formerly Verticillium lecanii) | Anti-insectan activity against Helicoverpa zea (reduced larval weight gain). wikipedia.orguni.lu |

| Vertilecanins (A-C and others) | Lecanicillium lecanii (formerly Verticillium lecanii) | This compound analogues with potential for modified bioactivities. vrachi.namewikipedia.orguni.lu |

Q & A

Q. What experimental methods are recommended for isolating and identifying phenopicolinic acid from fungal sources?

Methodological Answer:

- Extraction: Use solvent-based extraction (e.g., ethyl acetate or methanol) from fungal cultures, followed by fractionation via column chromatography .

- Identification: Employ HPLC-MS for preliminary screening and NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm structural features like the this compound core and substituents .

- Validation: Cross-reference spectral data with existing databases (e.g., Natural Products Atlas) to rule out misidentification.

Table 1: Key Studies on this compound Isolation

| Source Organism | Extraction Method | Analytical Techniques | Reference ID |

|---|---|---|---|

| Verticillium lecanii | Ethyl acetate partition | NMR, HPLC-MS | |

| Fungal endophytes | Methanol extraction | LC-UV/IR, X-ray crystallography |

Q. How can researchers design experiments to assess this compound’s bioactivity against agricultural pathogens?

Methodological Answer:

- In vitro assays: Use microdilution techniques to determine minimum inhibitory concentrations (MICs) against target pathogens (e.g., Fusarium spp.) .

- Field trials: Apply this compound analogs in controlled plots with maize crops, monitoring disease incidence and yield metrics .

- Controls: Include untreated cohorts and commercial fungicides (e.g., azoxystrobin) for comparative efficacy analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

- Systematic review: Adopt PRISMA guidelines to aggregate data across studies, highlighting variables like fungal strain specificity or environmental conditions .

- Meta-analysis: Use random-effects models to quantify heterogeneity in bioactivity outcomes (e.g., IC₅₀ values) .

- Mechanistic studies: Conduct transcriptomic profiling to identify target pathways (e.g., chitin synthase inhibition) that may explain divergent results .

Table 2: Conflicting Bioactivity Reports and Proposed Solutions

| Study Conflict | Proposed Methodology | Evidence ID |

|---|---|---|

| Varied antifungal efficacy across labs | Standardize fungal culture conditions | |

| Discrepant cytotoxicity thresholds | Validate via in vivo insect models |

Q. How can researchers investigate the ecological role of this compound in fungal-insect interactions?

Q. What frameworks guide hypothesis-driven research on this compound’s structure-activity relationships?

Methodological Answer:

- PICOT framework: Structure questions around Population (target pathogens), Intervention (analog derivatives), Comparison (wild-type strains), Outcome (bioactivity metrics), and Time (exposure duration) .

- QSAR modeling: Use computational tools (e.g., MOE, Schrödinger) to correlate substituent electronegativity with antifungal potency .

Data Analysis and Reporting

Q. How should researchers address challenges in generalizing this compound bioactivity data across studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.